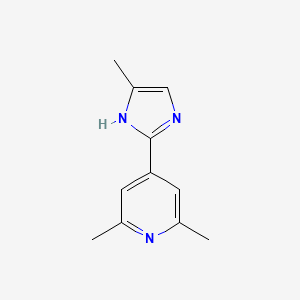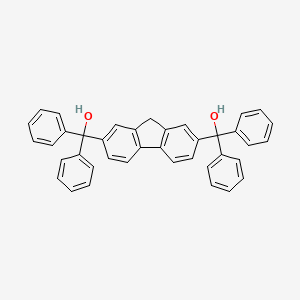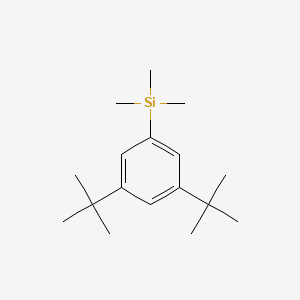
(3,5-Di-tert-butylphenyl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Di-tert-butylphenyl)trimethylsilane is an organosilicon compound with the molecular formula C17H30Si It is characterized by the presence of a trimethylsilyl group attached to a phenyl ring substituted with two tert-butyl groups at the 3 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Di-tert-butylphenyl)trimethylsilane typically involves the reaction of 3,5-di-tert-butylphenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylchlorosilane. The general reaction scheme is as follows:
3,5-di-tert-butylphenylmagnesium bromide+trimethylchlorosilane→this compound+MgBrCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: (3,5-Di-tert-butylphenyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agent used.
Common Reagents and Conditions:
Substitution: Reagents such as halogens or nucleophiles can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenyl ring can lead to the formation of quinones, while substitution reactions can yield various functionalized derivatives.
科学的研究の応用
(3,5-Di-tert-butylphenyl)trimethylsilane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a protecting group for phenols.
Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (3,5-Di-tert-butylphenyl)trimethylsilane involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. Additionally, the tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability.
類似化合物との比較
(3,5-Di-tert-butylphenol): Similar structure but lacks the trimethylsilyl group.
(3,5-Di-tert-butylcatechol): Contains hydroxyl groups instead of the trimethylsilyl group.
(3,5-Di-tert-butylbenzene): Lacks the trimethylsilyl group and has a simpler structure.
Uniqueness: (3,5-Di-tert-butylphenyl)trimethylsilane is unique due to the presence of both the trimethylsilyl and tert-butyl groups, which confer distinct chemical properties and reactivity. This combination makes it valuable in various applications where stability and specific reactivity are required.
特性
分子式 |
C17H30Si |
|---|---|
分子量 |
262.5 g/mol |
IUPAC名 |
(3,5-ditert-butylphenyl)-trimethylsilane |
InChI |
InChI=1S/C17H30Si/c1-16(2,3)13-10-14(17(4,5)6)12-15(11-13)18(7,8)9/h10-12H,1-9H3 |
InChIキー |
ZVCPSTJBKOWAOL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)[Si](C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13690876.png)
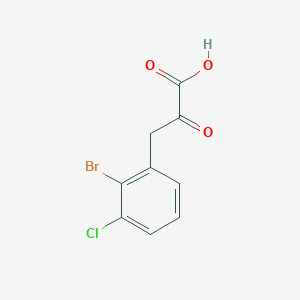



![2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester](/img/structure/B13690907.png)
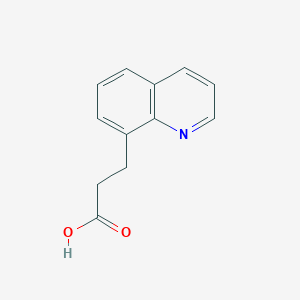
![(R)-6-[4-[3-(2-Methyl-1-pyrrolidinyl)propoxy]phenyl]pyridazin-3(2H)-one](/img/structure/B13690917.png)
![1-[3-(Bromomethyl)benzyl]pyrazole](/img/structure/B13690924.png)
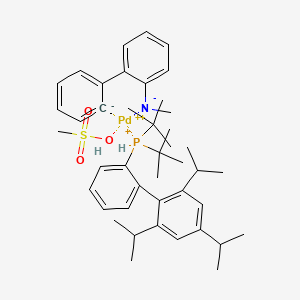
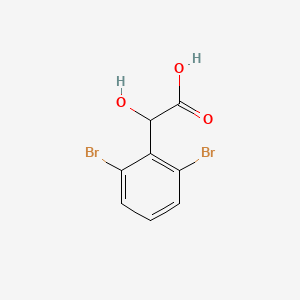
![4-Benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one](/img/structure/B13690944.png)
